molecular formula C9H16O2 B14433929 3-(Prop-2-EN-1-YL)hex-5-ene-1,3-diol CAS No. 74693-24-6

3-(Prop-2-EN-1-YL)hex-5-ene-1,3-diol

Cat. No.: B14433929
CAS No.: 74693-24-6
M. Wt: 156.22 g/mol
InChI Key: QTVDRJYISJWBFJ-UHFFFAOYSA-N
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Description

3-(Prop-2-en-1-yl)hex-5-ene-1,3-diol is an organic compound characterized by the presence of both an alkene and a diol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-en-1-yl)hex-5-ene-1,3-diol can be achieved through several synthetic routes. One common method involves the hydroboration-oxidation of an alkyne precursor. The reaction typically proceeds as follows:

    Hydroboration: The alkyne is treated with borane (BH3) to form an organoborane intermediate.

    Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield the desired diol.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration-oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions can be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-en-1-yl)hex-5-ene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The diol can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The alkene group can be reduced to form saturated alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkene group.

    Substitution: Acidic or basic conditions can facilitate the substitution of hydroxyl groups with various nucleophiles.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Ethers, esters.

Scientific Research Applications

3-(Prop-2-en-1-yl)hex-5-ene-1,3-diol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Prop-2-en-1-yl)hex-5-ene-1,3-diol involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Antioxidant Activity: Capturing free radicals and transforming them into less active forms.

    Anti-inflammatory Effects: Modulating inflammatory pathways and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Cannabidiol (CBD): Shares structural similarities and exhibits antioxidant and anti-inflammatory properties.

    Hex-5-ene-1,3-diol: Lacks the prop-2-en-1-yl group but has similar diol functionality.

Properties

CAS No.

74693-24-6

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3-prop-2-enylhex-5-ene-1,3-diol

InChI

InChI=1S/C9H16O2/c1-3-5-9(11,6-4-2)7-8-10/h3-4,10-11H,1-2,5-8H2

InChI Key

QTVDRJYISJWBFJ-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CCO)(CC=C)O

Origin of Product

United States

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